molecular formula C9H10OS B108920 4'-(Methylthio)acetophenone CAS No. 1778-09-2

4'-(Methylthio)acetophenone

Cat. No. B108920
CAS RN: 1778-09-2
M. Wt: 166.24 g/mol
InChI Key: JECUZQLBQKNEMW-UHFFFAOYSA-N
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Description

4'-(Methylthio)acetophenone is an important drug intermediate used in the synthesis of pharmaceuticals such as Vioxx (Rofecoxib), which is known for its selective COX-2 inhibition properties . It is a compound that can be synthesized through various chemical reactions, including the Friedel–Crafts acylation of thioanisole . The compound has been the subject of various studies due to its potential applications in medicine and its interesting chemical properties.

Synthesis Analysis

The synthesis of 4'-(Methylthio)acetophenone has been achieved through the Friedel–Crafts acylation of thioanisole using solid acids as catalysts . This method is considered more environmentally friendly compared to traditional methods that use corrosive and polluting acid catalysts like aluminum chloride. Amberlyst-15, a cation exchange resin, was identified as an effective catalyst for this reaction, leading to a greener synthesis process .

Molecular Structure Analysis

The molecular structure of related acetophenone derivatives has been elucidated using various spectroscopic techniques such as FTIR, 1H-NMR, and single-crystal X-ray diffraction . For instance, the crystal structure of a synthesized acetophenone-based compound was determined, revealing intermolecular hydrogen bonds and a nonplanar six-membered ring in an envelope conformation . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Acetophenone derivatives undergo various chemical reactions, including unexpected products in the Willgerodt-Kindler reaction and the synthesis of azaheterocycles through condensation with different amines . The Willgerodt-Kindler reaction of acetophenone, for example, resulted in the formation of 4-(benzoylthiocarbonyl)morpholine, which was confirmed by spectroscopic methods and X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives have been studied using techniques like Density Functional Theory (DFT) and vibrational spectroscopy . These studies provide insights into the stability, electronic properties, and vibrational spectra of the compounds. For example, DFT studies revealed the high chemical reactivity and softness of a synthesized acetophenone-based compound . Additionally, the vibrational properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone were investigated, leading to a complete assignment of the observed bands in the vibrational spectra .

Scientific Research Applications

Green Chemistry Process Development

4'-(Methylthio)acetophenone, an important drug intermediate used in the synthesis of Vioxx (Rofecoxib), has been produced industrially through the Friedel–Crafts acylation process. This process traditionally used homogeneous, corrosive, and polluting acid catalysts, creating environmental disposal issues. Research has been conducted to develop a greener process using heterogeneous catalysts, with Amberlyst-15, a cation exchange resin, identified as an effective catalyst, demonstrating a commitment to environmentally sustainable chemical synthesis (Yadav & Bhagat, 2005).

Insecticidal Activity

Novel oxime ether pyrethroids, synthesized from reactions involving 4'-(Methylthio)acetophenone derivatives, have shown significant insecticidal activity against Homopteran and Lepidopteran pests. These compounds, particularly 2-Methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether, exhibited effectiveness surpassing some commercial insecticides (Liu et al., 2005).

Chemical Synthesis and Characterization

Several studies have explored the synthesis and characterization of compounds involving 4'-(Methylthio)acetophenone. These include:

  • Liquid phase acetylation of thioanisole with acetic anhydride to produce 4-(methylthio)acetophenone using H-beta catalyst (Sawant & Halligudi, 2004).
  • Discovery of unexpected products in the Willgerodt-Kindler reaction of acetophenone, contributing to the understanding of reaction mechanisms (Liu et al., 2006).
  • Facile synthesis approaches for derivatives of furans, pyrroles, thiophenes involving 4'-(Methylthio)acetophenone derivatives (Yin et al., 2008).

Structural Studies and Materials Science

Studies on structural elucidation and interaction dynamics in 4'-(Methylthio)acetophenone derivatives have provided insights into molecular geometries and electronic structures, useful in materials science and crystal engineering (Seth et al., 2009).

Medical Chemistry Research

Research involving tin(II) complexes of fluorinated Schiff bases derived from amino acids using 4'-(Methylthio)acetophenone derivatives has shown promising antibacterial activities, indicating potential applications in medical chemistry (Singh, 2010).

Photopolymerization and Industrial Applications

A study on alkoxyamine bearing a chromophore group linked to 4'-(Methylthio)acetophenone indicated potential for use in photoinitiated polymerization, with implications for industrial applications in materials science (Guillaneuf et al., 2010).

Safety And Hazards

4’-(Methylthio)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZQLBQKNEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075129
Record name 4'-(Methylmercapto)acetophenone
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Molecular Weight

166.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-(Methylthio)acetophenone

CAS RN

1778-09-2
Record name 1-[4-(Methylthio)phenyl]ethanone
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Record name 1-(4-(Methylthio)phenyl)ethan-1-one
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Record name 4'-(Methylmercapto)acetophenone
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Record name 1-[4-(methylthio)phenyl]ethan-1-one
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Record name 1-(4-(Methylthio)phenyl)ethanone
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Synthesis routes and methods I

Procedure details

123 g (0.92 mol) of AlCl3 are added with a spatula to a mixture of 100 g (0.8 mol) of thioanisole, 750 ml of CH2Cl2 and 63 ml (0.9 mol) of acetyl chloride, cooled to 0° C. beforehand, said addition being carried out so that the temperature does not exceed 10° C. The mixture is stirred for 1 h at room temperature, heated for 1 h at 40° C. and then poured into 800 ml of an ice/water mixture. The resulting mixture is separated and extracted with CH2Cl2. The organic phases are combined, washed with water and then dried over MgSO4 and concentrated to give 117.1 g of 4-(methylthio)acetophenone.
Name
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis of bromoketone 2 begins with the Friedel-Crafts reaction between thioanisole and acetyl chloride, to give 4-(methylthio)acetophenone 3 herein referred to as ketosulfide 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl chloride (8.2 g, 0.105 mol) is added to a suspension of AlCl3 (16 g, 0.12 mol) in dichloroethane (50 ml) cooled to 0° C.; the mixture is stirred for 15 min and a solution of thioanisole (12.4 g, 0.1 mol) in dichloroethane (20 ml) is then added dropwise; the temperature is kept below 20° C. by cooling (30 min). The mixture is stirred for a further 1 h and allowed to stand at RT overnight. The Lewis acid complex is decomposed by addition of ice water (100 ml) with cooling, the organic phase is separated in a separating funnel, and the aqueous phase is extracted a further 2 times with dichloroethane (100 ml). The combined extracts are dried over Na2SO4 sicc. and concentrated to ¼ of the starting volume. The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml): 12 g of light red (brick-red) substance result.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (50 g, 340 mmol) in THF (2 L) at −78° C., was added methyllithium (282 ml, 1.4 M in diethyl ether, 390 mmol) over a period of ten minutes. The solution was stirred at −78° C. For one hour and then the dry ice bath was removed. After five hours, 100 ml of water followed by 200 ml of 3N HCl were added to the reaction mixture and it was stirred overnight. Concentration in vacuo gave a residue which was partitioned between ethyl acetate aid water. The water layer was extracted with three portions of ethyl acetate and the combined ethyl acetate layers were dried (MgSO4). Concentration in vacuo gave 58 g of crude 4-(methylthio)acetophenone as a yellow solid:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-(Methylthio)acetophenone
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Reactant of Route 6
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4'-(Methylthio)acetophenone

Citations

For This Compound
93
Citations
GD Yadav, RD Bhagat - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
4-(Methylthio)acetophenone is an important drug intermediate used for the synthesis of Vioxx (Rofecoxib), an NSAID, which has selective COX-2 inhibition. It is typically produced on …
Number of citations: 25 www.sciencedirect.com
DP Sawant, SB Halligudi - Catalysis Communications, 2004 - Elsevier
Acetylation of thioanisole (TA) with acetic anhydride (AA) to give p-(methylthio) acetophenone (4-MTAP) has been investigated using different solid acid catalysts such as HY, H-ZSM-5, …
Number of citations: 8 www.sciencedirect.com
WA Spitzer, F Victor, GD Pollock… - Journal of medicinal …, 1988 - ACS Publications
Congestive heart failure is a major medical problem for which existing medicaments have provided limited benefit. Recent new experimental drugs, including imidazo [4, 5-6]-and …
Number of citations: 75 pubs.acs.org
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
The catalytic potential of new N‐heterocyclic carbene ligands, derived from a chiral fused bicyclic ring scaffold with restricted rotation along the C–N bond bearing the chiral auxiliary, …
PCR Kumar, V Ravindrachary, K Janardhana… - Journal of crystal …, 2012 - Elsevier
… The commercially available 4-methylthio acetophenone and 4-methoxy benzaldehyde were … Here, 0.01 mol solution of 4-methylthio acetophenone is mixed with 0.01 mol of 4-methoxy …
Number of citations: 58 www.sciencedirect.com
P Ren, SD Pike, I Pernik, AS Weller, MC Willis - Organometallics, 2015 - ACS Publications
The neutral Rh(I)–Xantphos complex [Rh(κ 3 - P,O,P -Xantphos)Cl] n , 4, and cationic Rh(III) [Rh(κ 3 - P,O,P -Xantphos)(H) 2 ][BAr F 4 ], 2a, and [Rh(κ 3 - P,O,P -Xantphos-3,5-C 6 H 3 (…
Number of citations: 59 pubs.acs.org
E Saraci, M Andreoli, E Casali, M Verzini… - RSC …, 2023 - pubs.rsc.org
… We found that mixing 4-methylthio acetophenone 1 (100 mol%) and aldehyde 2 (120 mol%) … In a typical experiment, 4-methylthio acetophenone 1 (100 mol%), aldehyde 2 (120 mol%), …
Number of citations: 1 pubs.rsc.org
M Azami Movahed, B Daraei… - Archiv der …, 2019 - Wiley Online Library
A new class of pyrazino[1,2‐a]benzimidazole derivatives possessing the SO 2 Me pharmacophore at the para position of the C‐3 phenyl ring was designed, synthesized, and tested for …
Number of citations: 24 onlinelibrary.wiley.com
M Aslam, KG Davenport… - The Journal of Organic …, 1991 - ACS Publications
2a; R--ch3 2b; R--CH (CH3) 2 recyclable catalyst and poses enormous disposal and en-vironmental problems in an industrial process. Anhydrous hydrogen fluoride (HF) has been …
Number of citations: 11 pubs.acs.org
DB Reitz, JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1994 - ACS Publications
Prostaglandins (PGs) play a major role in the inflam-mation process, and theinhibition of PG production has been a common target of antiinflammatory drug dis-covery. 1· 2 Nonsteroidal …
Number of citations: 171 pubs.acs.org

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